Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a propeller-shaped, tetratopic building block renowned for its Aggregation-Induced Emission (AIE) properties. Structurally comprising a central tetraphenylethene (TPE) core functionalized with four terminal hydroxyl groups, THPE serves as a high-valency crosslinker and structural node in the synthesis of luminescent Covalent Organic Frameworks (COFs), crosslinked polymers, and supramolecular assemblies [1]. In procurement and material design, the hydroxyl functionalization is critical; it not only provides four distinct sites for covalent reticulation via esterification or etherification but also drastically alters the molecule's phase compatibility. Compared to standard unfunctionalized AIEgens, THPE exhibits exceptional solubility in polar matrices, enabling homogeneous dispersion in highly polar hydrophilic polymers like polyethylenimine (PEI) for the development of advanced mobility sensors and direct air capture (DAC) composites [2].
Substituting THPE with its unfunctionalized parent compound, tetraphenylethene (TPE), or lower-valency analogs like 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene (TPE-2OH), fundamentally compromises both processability and topological control. TPE lacks reactive handles, rendering it completely incapable of covalent integration into polymer backbones or COF lattices, and it suffers from severe solubility limitations that cause phase separation in polar environments [1]. Meanwhile, substituting with the ditopic TPE-2OH restricts the material to linear polymerization, preventing the formation of robust 3D crosslinked networks or the highly porous 2D topologies required for advanced molecular sieving. Consequently, utilizing these generic alternatives directly leads to a loss of structural rigidity, premature probe aggregation, or complete failure of framework reticulation [2].
The addition of four hydroxyl groups fundamentally transforms the processability of the TPE core. Quantitative assessments demonstrate that THPE achieves an aqueous solubility of approximately 2.6 mg/mL, which is roughly 80 times higher than that of unfunctionalized TPE (~0.03 mg/mL) [1]. Furthermore, while standard TPE is insoluble and readily phase-separates in branched polyethylenimine (PEI), THPE can be homogeneously doped at 0.02-1 wt% without premature aggregation [2].
| Evidence Dimension | Aqueous solubility and polar polymer miscibility |
| Target Compound Data | ~2.6 mg/mL (water); completely miscible in bulk PEI |
| Comparator Or Baseline | TPE (~0.03 mg/mL in water); insoluble/phase-separates in PEI |
| Quantified Difference | 80-fold increase in aqueous solubility |
| Conditions | Aqueous solution at room temperature; bulk PEI doping at 0.02-1 wt% |
Ensures homogeneous dispersion without premature aggregation when formulating polar polymer sensors, hydrogels, or biological nanocrystals.
In reticular chemistry, the valency of the phenolic building block strictly dictates the resulting framework topology. When reacted with di(pyridin-2-yl) terephthalate (DPT), the tetratopic THPE directs the formation of COF-119, which exhibits a dual-pore kagome (kgm) topology and an exceptionally high BET surface area of up to 2,092 m2/g [1]. In contrast, substituting THPE with the tritopic analog 1,3,5-tris(4-hydroxyphenyl)benzene (THPB) yields COF-120, which adopts a completely different honeycomb (hcb) topology with distinct pore geometries [1].
| Evidence Dimension | Resulting COF topology and BET surface area |
| Target Compound Data | THPE yields kgm topology (COF-119) with 2,092 m2/g surface area |
| Comparator Or Baseline | Tritopic THPB yields hcb topology (COF-120) |
| Quantified Difference | Shift from honeycomb to kagome lattice with optimized dual-pore architecture |
| Conditions | Transesterification with DPT at 150 °C in dioxane/DBU for 3 days |
Buyers targeting specific dual-pore architectures for gas separation or catalysis must procure the tetratopic THPE rather than tritopic alternatives.
THPE serves as an advanced ratiometric probe for monitoring polymer mobility, outperforming traditional aggregation-caused quenching (ACQ) dyes and unfunctionalized TPE. In viscous polyethylenimine (PEI) systems used for CO2 capture, THPE exhibits a distinct emission shift from 460 nm (in a glassy/frozen state) to 530 nm (in a viscous liquid state) as the central ethylenic bond undergoes conformational relaxation[1]. Because standard TPE phase-separates in PEI, it cannot provide this bulk ratiometric measurement, making THPE uniquely suited for tracking the glass transition (Tg) and crosslinking dynamics of aminopolymers [1].
| Evidence Dimension | Emission wavelength shift tracking polymer viscosity |
| Target Compound Data | THPE exhibits a 70 nm ratiometric shift (460 nm to 530 nm) |
| Comparator Or Baseline | TPE (phase-separates, cannot measure bulk Tg) |
| Quantified Difference | Enables reliable ratiometric Tg monitoring over a 200 °C range (-100 to +100 °C) |
| Conditions | 0.02-1 wt% probe doped in branched PEI across temperature gradients |
Allows precise, non-destructive optical monitoring of polymer mobility and glass transition in CO2 capture sorbents.
Utilizing the four hydroxyl groups to react with di-topic carboxylates to form highly crystalline, porous kgm-topology networks (e.g., COF-119) for advanced gas storage and separation[1].
Doping into polyethylenimine (PEI) for direct air capture (DAC) systems, where THPE's viscosity-dependent emission tracks CO2-induced crosslinking and glass transition changes [2].
Acting as a tetratopic crosslinker in polyurethanes, polycarbonates, or epoxy resins to impart built-in mechanofluorochromic properties for stress-sensing coatings [2].
Serving as the core for synthesizing complex amphiphiles by grafting PEG and alkyl chains onto the hydroxyl sites, used in smart lipid nanoparticles for real-time drug delivery monitoring [3].